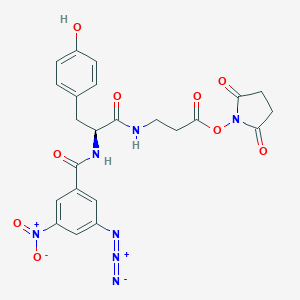
Anbtba
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Succinimidyl N-(N’-(3-azido-5-nitrobenzoyl)tyrosyl)-beta-alanate is a heterobifunctional cross-linking reagent. It is used in biochemical studies for its ability to form covalent bonds with specific amino acid residues in proteins, thereby facilitating the study of protein interactions and functions .
准备方法
The synthesis of succinimidyl N-(N’-(3-azido-5-nitrobenzoyl)tyrosyl)-beta-alanate involves multiple steps. The process typically starts with the preparation of N-(3-azido-5-nitrobenzoyl)tyrosine, which is then coupled with beta-alanine. The reaction conditions often require the use of organic solvents and specific catalysts to ensure the desired product is obtained with high purity and yield .
化学反应分析
Succinimidyl N-(N’-(3-azido-5-nitrobenzoyl)tyrosyl)-beta-alanate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The succinimidyl ester can react with primary amines to form stable amide bonds.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like hydrogen peroxide for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Succinimidyl N-(N’-(3-azido-5-nitrobenzoyl)tyrosyl)-beta-alanate is widely used in scientific research, particularly in the fields of:
Chemistry: As a cross-linking reagent to study molecular interactions.
Biology: To investigate protein-protein interactions and protein structure.
Medicine: In the development of diagnostic tools and therapeutic agents.
Industry: For the production of specialized biochemical reagents.
作用机制
The compound exerts its effects by forming covalent bonds with specific amino acid residues, such as lysine, in proteins. This cross-linking can stabilize protein complexes, making it easier to study their interactions and functions. The azido group can be activated by light to form reactive nitrenes, which can then react with nearby molecules .
相似化合物的比较
Similar compounds include other heterobifunctional cross-linking reagents, such as:
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): Used for linking amines to thiols.
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): Used for reversible cross-linking of proteins.
Succinimidyl N-(N’-(3-azido-5-nitrobenzoyl)tyrosyl)-beta-alanate is unique due to its photoactivatable azido group, which allows for precise control of the cross-linking process .
属性
CAS 编号 |
126083-10-1 |
|---|---|
分子式 |
C23H21N7O9 |
分子量 |
539.5 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-[[(2S)-2-[(3-azido-5-nitrobenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoate |
InChI |
InChI=1S/C23H21N7O9/c24-28-27-15-10-14(11-16(12-15)30(37)38)22(35)26-18(9-13-1-3-17(31)4-2-13)23(36)25-8-7-21(34)39-29-19(32)5-6-20(29)33/h1-4,10-12,18,31H,5-9H2,(H,25,36)(H,26,35)/t18-/m0/s1 |
InChI 键 |
OOWJAEYANIBAQP-SFHVURJKSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])N=[N+]=[N-] |
手性 SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])N=[N+]=[N-] |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])N=[N+]=[N-] |
Key on ui other cas no. |
126083-10-1 |
同义词 |
ANBTBA succinimidyl N-(N'-(3-azido-5-nitrobenzoyl)-Tyr)7beta-Ala succinimidyl N-(N'-(3-azido-5-nitrobenzoyl)tyrosyl)-beta-alanate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















